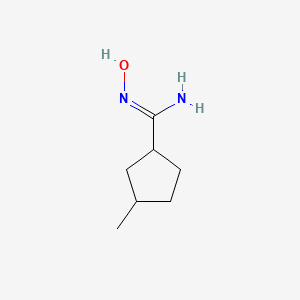
N'-hydroxy-3-methylcyclopentane-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-methylcyclopentane-1-carboximidamide typically involves the reaction of 3-methylcyclopentanone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate. The reaction is carried out in an aqueous medium at a temperature of around 60-70°C for several hours .
Industrial Production Methods
the synthesis route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-methylcyclopentane-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert the compound into amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oximes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
N’-hydroxy-3-methylcyclopentane-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-hydroxy-3-methylcyclopentane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and pathways, leading to its observed biological effects. For example, it may inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-2-methylcyclopentane-1-carboximidamide
- N’-hydroxy-4-methylcyclopentane-1-carboximidamide
- N’-hydroxy-3-ethylcyclopentane-1-carboximidamide
Uniqueness
N’-hydroxy-3-methylcyclopentane-1-carboximidamide is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N'-hydroxy-3-methylcyclopentane-1-carboximidamide |
InChI |
InChI=1S/C7H14N2O/c1-5-2-3-6(4-5)7(8)9-10/h5-6,10H,2-4H2,1H3,(H2,8,9) |
InChI Key |
HXLIOBOFSKUTPC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1CCC(C1)/C(=N/O)/N |
Canonical SMILES |
CC1CCC(C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















